molecular formula C9H19N3OS B2967842 N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide CAS No. 848052-93-7

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

Cat. No.: B2967842
CAS No.: 848052-93-7
M. Wt: 217.33
InChI Key: QQRIGBCPZQDAFB-UHFFFAOYSA-N
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Description

Product Overview N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide is a chemical compound with the CAS Number 848052-93-7 . It is characterized by the molecular formula C 9 H 19 N 3 OS and has a molecular weight of 217.33 g/mol . The compound is identified by the SMILES notation O=C(NC(C)(C)C)CN(CC(N)=S)C, which describes its specific atomic connectivity . This product is intended for research applications and is not intended for diagnostic or therapeutic use. Specifications and Handling The compound is assigned the MDL number MFCD07366324 . For optimal long-term stability, it is recommended to store this product at -20°C . Researchers should note that the provided purity for available batches is 97% . Standard safety precautions for laboratory chemicals must be followed, including the use of appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eyewear to avoid skin contact and inhalation . Research Applications N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a tert-butyl acetamide core and a carbamothioyl functional group, makes it a potential intermediate for the development of more complex molecules . Specifically, this compound is recognized for its use as a reference substance in the study and analysis of drug-related impurities .

Properties

IUPAC Name

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRIGBCPZQDAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide typically involves the reaction of tert-butylamine with a suitable carbamothioylmethyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to modulate biological targets may lead to the discovery of novel therapeutic agents.

Industry: In industry, N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Acetamide Derivatives

The target compound differs from other acetamides primarily in its substituents. Key structural analogs include:

Compound Name Substituents Key Features Reference
N-Benzyl-2-(methyl(phenyl)amino)acetamide Benzyl group at N; methyl-phenylamino at C2 High yield (75%), liquid form, no reported bioactivity
N-(tosylmethyl)-2-(methyl(p-tolyl)amino)acetamide Tosylmethyl at N; methyl-p-tolylamino at C2 Solid (mp 104–135°C), sulfonyl group enhances stability
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Thiazole ring at C2; cyclopentyl backbone MAO inhibitory activity (IC₅₀ < 10 µM)
N-(tert-butyl)acetamide derivatives (2aa, 2ab) tert-butyl at N; simple acetamide backbone Lower molecular complexity; yields 50–68%

Key Observations :

  • tert-Butyl vs. Aromatic Substituents : The tert-butyl group increases steric hindrance, likely reducing solubility in polar solvents compared to benzyl or tosylmethyl analogs .
  • Thiazole-Containing Analogs : Compounds like 4a-4i () exhibit MAO inhibition due to the thiazole ring, a feature absent in the target compound, suggesting divergent biological applications .
Physicochemical Properties
Property Target Compound N-Benzyl-2-(methyl(phenyl)amino)acetamide N-(tosylmethyl)-2-(methyl-p-tolylamino)acetamide
Physical Form Not reported Colorless oil White solid
Melting Point Not reported N/A (oil) 104–135°C
Solubility Likely low (tert-butyl) High in organic solvents Moderate in DMSO
Bond Length Effects* Increased C=O/C-N due to methyl Similar effects observed in dimethylacetamide Sulfonyl groups alter electronic structure

*Bond lengths in dimethylacetamide increase with methyl substitution, as shown in , suggesting similar elongation in the target compound’s C=O and C-N bonds .

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